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Compound of Interest

Compound Name: BI-1230

Cat. No.: B10787654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug BI-1206 with alternative

therapies, supported by available experimental data. BI-1206, developed by BioInvent

International, is a first-in-class monoclonal antibody that targets the Fcγ receptor IIB (FcγRIIB).

By blocking this inhibitory receptor, BI-1206 is designed to enhance the efficacy of other

anticancer antibodies. This guide summarizes key quantitative data, details relevant

experimental protocols, and visualizes the underlying biological pathways and workflows to

support independent assessment of BI-1206's therapeutic potential.

Performance Comparison in Relapsed/Refractory
Non-Hodgkin's Lymphoma
BI-1206 is being investigated in combination with rituximab for patients with relapsed or

refractory (R/R) Non-Hodgkin's Lymphoma (NHL), including Follicular Lymphoma (FL) and

Mantle Cell Lymphoma (MCL). The following tables compare the clinical performance of BI-

1206 in combination with rituximab against standard-of-care and emerging therapies in these

indications.

Table 1: Comparison of Therapies for Relapsed/Refractory Follicular Lymphoma (FL)
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Therapy Trial
Overall
Response
Rate (ORR)

Complete
Response (CR)

Median
Progression-
Free Survival
(PFS)

BI-1206 +

Rituximab

Phase 1/2a

(NCT03571568)

56% (in FL

patients)

29% (overall in

NHL)
Not Reported

Rituximab +

Lenalidomide

AUGMENT

(Phase 3)

80% (in FL

patients)
35-41% 39.4 months[1][2]

Axicabtagene

Ciloleucel

ZUMA-5 (Phase

2)

94% (in FL

patients)
79%

57.3 months[3][4]

[5][6]

Mosunetuzumab
GO29781

(Phase 2)
78% 60%

24 months[7][8]

[9][10][11]

Epcoritamab +

R-Lenalidomide

EPCORE FL-1

(Phase 3)
- -

Significantly

improved vs R-

Lenalidomide[12]

Table 2: Comparison of Therapies for Relapsed/Refractory Mantle Cell Lymphoma (MCL)

Therapy Trial
Overall
Response
Rate (ORR)

Complete
Response (CR)

Median
Progression-
Free Survival
(PFS)

BI-1206 +

Rituximab

Phase 1/2a

(NCT03571568)

Data not

specified for

MCL

3 CRs in 12

evaluable

patients

Not Reported

Ibrutinib Pooled Analysis
77.8% (second

line)

37.4% (second

line)

25.4 months

(second line)[13]

Brexucabtagene

Autoleucel

ZUMA-2 (Phase

2)
91% 68%

25.8 months[14]

[15][16][17][18]
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Performance Comparison in Anti-PD-1 Resistant
Solid Tumors
BI-1206 is also being evaluated in combination with the anti-PD-1 therapy pembrolizumab for

patients with advanced solid tumors who have progressed on prior anti-PD-1/PD-L1 therapy.

Table 3: Comparison of Therapies for Anti-PD-1/PD-L1 Resistant Advanced Solid Tumors

Therapy Trial Indication
Overall Response
Rate (ORR)

BI-1206 +

Pembrolizumab

Phase 1/2a

(NCT04219254)

Advanced Solid

Tumors

1 CR, 1 PR in 36

evaluable patients

Nivolumab +

Ipilimumab

SWOG S1616 (Phase

2)
Melanoma 28%[19][20][21][22]

Ipilimumab
SWOG S1616 (Phase

2)
Melanoma 9%[19][21][22]

Lenvatinib +

Pembrolizumab
LEAP-008 (Phase 3) NSCLC

No significant

improvement in OS or

PFS vs docetaxel[23]

[24][25]

Experimental Protocols
Detailed methodologies for key experiments cited in the BI-1206 clinical trials are summarized

below.

BI-1206 in Combination with Rituximab for R/R NHL
(NCT03571568)

Study Design: A Phase 1/2a, multicenter, open-label, dose-escalation study. The trial

consists of a dose-escalation phase (Phase 1) to determine the recommended Phase 2 dose

(RP2D), followed by an expansion phase (Phase 2a) at the RP2D.[26][27]
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Patient Population: Patients with indolent B-cell non-Hodgkin lymphoma (including FL, MZL,

and MCL) that has relapsed or is refractory to rituximab.[26][27]

Treatment Regimen:

Induction: BI-1206 administered intravenously or subcutaneously in combination with

rituximab for one cycle (four doses).[26]

Maintenance: For patients showing clinical benefit at week 6, treatment continues with BI-

1206 and rituximab once every 8 weeks for up to 6 cycles or one year.[26]

A triple combination arm with the addition of acalabrutinib is also being explored in Phase

2a.[27][28]

Key Assessments:

Safety and Tolerability: Monitored throughout the study.

Efficacy: Overall response rate (ORR) is assessed according to the Lugano classification

(Cheson, 2014).[27]

Pharmacodynamics: Peripheral blood B-cell depletion (CD19+ cells) is measured by flow

cytometry. FcγRIIB receptor occupancy on B cells is also assessed.[27]

BI-1206 in Combination with Pembrolizumab for
Advanced Solid Tumors (NCT04219254)

Study Design: A Phase 1/2a, multicenter, open-label, dose-finding study with dose escalation

cohorts (Phase 1) and expansion cohorts (Phase 2a).[29]

Patient Population: Patients with advanced solid tumors who have previously been treated

with anti-PD-1 or anti-PD-L1 antibodies and have documented disease progression.[29]

Treatment Regimen: BI-1206 is administered in combination with pembrolizumab. Patients

showing clinical benefit at week 9 may continue combination therapy every 3 weeks for up to

two years.[29]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mycancergenome.org/content/clinical_trials/NCT03571568/
https://clinicaltrials.gov/study/NCT03571568
https://www.mycancergenome.org/content/clinical_trials/NCT03571568/
https://www.mycancergenome.org/content/clinical_trials/NCT03571568/
https://clinicaltrials.gov/study/NCT03571568
https://clinicaltrials.eu/trial/study-of-bi-1206-rituximab-and-acalabrutinib-for-patients-with-relapsed-or-refractory-indolent-b-cell-non-hodgkin-lymphoma/
https://clinicaltrials.gov/study/NCT03571568
https://clinicaltrials.gov/study/NCT03571568
https://www.mycancergenome.org/content/clinical_trials/NCT04219254/
https://www.mycancergenome.org/content/clinical_trials/NCT04219254/
https://www.mycancergenome.org/content/clinical_trials/NCT04219254/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Assessments:

Safety and Tolerability: Primary endpoint of the Phase 1 part.

Efficacy: Assessed by ORR.

Immunogenicity: Measurement of anti-drug antibodies to BI-1206.

Pharmacodynamics: CD32b receptor occupancy on B cells is measured.

Signaling Pathways and Experimental Workflows
Mechanism of Action of BI-1206 and FcγRIIB Signaling
BI-1206 is a monoclonal antibody that specifically binds to and blocks FcγRIIB, the only

inhibitory Fcγ receptor. On B-cell lymphomas, FcγRIIB can be engaged by the Fc portion of

therapeutic antibodies like rituximab, leading to the internalization and degradation of the

antibody-receptor complex, thereby dampening the therapeutic effect. By blocking FcγRIIB, BI-

1206 prevents this internalization, enhancing the activity of rituximab and promoting a more

robust anti-tumor immune response.
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Caption: Mechanism of action of BI-1206 in enhancing rituximab-mediated cytotoxicity.

Experimental Workflow for BI-1206 Clinical Trials
The clinical development of BI-1206 follows a structured workflow from patient screening to

data analysis, typical for antibody-based cancer therapies.
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Caption: Generalized workflow for the BI-1206 clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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